molecular formula C8H4Cl2N2O3 B1435723 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole CAS No. 1126637-40-8

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole

Cat. No.: B1435723
CAS No.: 1126637-40-8
M. Wt: 247.03 g/mol
InChI Key: SRPKCXKSPUIWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole is a chemical compound with the molecular formula C8H4Cl2N2O3 It is known for its unique structural features, which include a benzoxazole ring substituted with chloro, chloromethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole typically involves the nitration of 5-chloro-2-chloromethyl-benzoxazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoxazoles with various functional groups.

    Reduction: Formation of 5-chloro-2-chloromethyl-6-amino-benzoxazole.

    Oxidation: Formation of 5-chloro-2-formyl-6-nitro-benzoxazole or 5-chloro-2-carboxy-6-nitro-benzoxazole.

Scientific Research Applications

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-6-nitro-benzoxazole
  • 5-Chloro-2-chloromethyl-4-nitro-benzoxazole
  • 5-Chloro-2-chloromethyl-6-nitro-benzothiazole

Uniqueness

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole is unique due to the presence of both chloro and chloromethyl groups on the benzoxazole ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its nitro group also contributes to its versatility in various chemical reactions and potential biological activities.

Properties

IUPAC Name

5-chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O3/c9-3-8-11-5-1-4(10)6(12(13)14)2-7(5)15-8/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPKCXKSPUIWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.